molecular formula C18H18N4O3 B6426171 1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea CAS No. 2034363-06-7

1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea

Cat. No. B6426171
CAS RN: 2034363-06-7
M. Wt: 338.4 g/mol
InChI Key: CMPDFAAGBAPLOT-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-{[3-(Furan-2-yl)pyrazin-2-yl]methyl}urea, also known as 2-Ethoxy-1-methyl-3-furan-2-ylpyrazine-2-carboxylic acid methyl ester (EMFPCME) is a synthetic organic compound that has been studied for its potential applications in scientific research. EMFPCME has several unique properties, including high solubility in aqueous solutions and low toxicity. Its chemical structure is composed of a phenyl ring, two ethoxy groups, and a pyrazine ring with a methyl ester.

Scientific Research Applications

EMFPCME has a variety of potential applications in scientific research. It has been studied for its potential use as a probe molecule for the study of enzyme-catalyzed reactions, as well as for its potential use as a drug delivery vehicle. Additionally, EMFPCME has been investigated for its potential use in the treatment of cancer, due to its ability to selectively target cancer cells.

Mechanism of Action

The mechanism of action of EMFPCME is not yet fully understood. However, it is believed that the compound binds to specific proteins on the surface of cells, which can then activate certain cellular pathways. This binding is thought to be mediated by the hydrophobic and aromatic properties of the compound, which allow it to interact with the cell membrane. Additionally, the presence of the two ethoxy groups may allow the compound to interact with certain proteins on the cell surface.
Biochemical and Physiological Effects
The biochemical and physiological effects of EMFPCME are not yet fully understood. However, it has been shown to have a number of effects on cells, including the induction of apoptosis, or programmed cell death. Additionally, EMFPCME has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using EMFPCME in laboratory experiments include its high solubility in aqueous solutions and low toxicity. Additionally, the compound is relatively easy to synthesize and can be stored for long periods of time without significant degradation. The main limitation of EMFPCME is its relatively low potency, which makes it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for the study of EMFPCME. These include further investigations into the compound’s mechanism of action, as well as its potential use in the treatment of cancer and other diseases. Additionally, further research could be conducted into the compound’s potential use as a drug delivery vehicle, as well as its potential applications in enzyme-catalyzed reactions. Finally, research could be conducted into the compound’s potential use in the development of new therapeutic agents.

Synthesis Methods

EMFPCME can be synthesized using a number of different methods. The most common method involves the reaction of 2-ethoxy-1-methyl-3-furan-2-ylpyrazine-2-carboxylic acid (EMFPCA) with methyl magnesium bromide in the presence of a base, such as potassium carbonate. The reaction proceeds by deprotonation of the carboxylic acid group of EMFPCA, followed by nucleophilic addition of the methyl group of methyl magnesium bromide to the carboxylic acid group. The resulting product is then treated with hydrochloric acid to yield the desired product, EMFPCME.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[3-(furan-2-yl)pyrazin-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-2-24-15-7-4-3-6-13(15)22-18(23)21-12-14-17(20-10-9-19-14)16-8-5-11-25-16/h3-11H,2,12H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPDFAAGBAPLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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